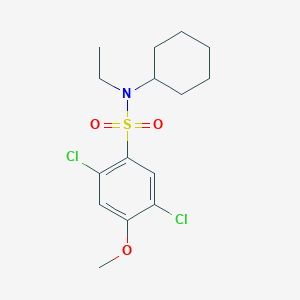

2,5-dichloro-N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO3S/c1-3-18(11-7-5-4-6-8-11)22(19,20)15-10-12(16)14(21-2)9-13(15)17/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJAAHWHHAOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide, with the CAS number 496014-08-5, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21Cl2NO3S

- Molecular Weight : 366.3 Da

- IUPAC Name : this compound

The compound's structure features a sulfonamide group attached to a chlorinated aromatic ring, which is essential for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated significant anti-inflammatory properties of this compound. In particular, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

COX Inhibition

In vitro assays have shown that this compound exhibits selective inhibition of COX-2 over COX-1. The selectivity index (SI) for COX-2 inhibition was reported to be greater than 55.6, indicating a promising profile compared to standard anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Comparison

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 34.1 | 85.6 | - |

| Diclofenac | 83.4 | - | - |

| This compound | Low | High | >55.6 |

Cytotoxicity Studies

The cytotoxic effects of the compound have also been investigated using various cancer cell lines. In a study evaluating its effects on the NCI 59 cell line panel, the compound exhibited weak cytotoxicity with positive cytotoxic effects (PCE) ranging from 2/59 to 5/59 at a concentration of 10 μM . This suggests that while it may have some anticancer properties, further optimization is necessary to enhance its efficacy.

Table 2: Cytotoxicity Results

| Cell Line Type | Positive Cytotoxic Effects (PCE) |

|---|---|

| Leukemia | 2/59 |

| Non-small cell lung | 3/59 |

| Colon | 4/59 |

| CNS | 5/59 |

| Melanoma | - |

| Ovarian | - |

| Renal | - |

| Prostate | - |

| Breast | - |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes related to inflammatory pathways. By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the sulfonamide moiety and the aromatic ring can significantly influence both the anti-inflammatory and cytotoxic activities of the compound. Compounds with additional substitutions on the aromatic ring often show enhanced selectivity for COX-2 and improved overall biological activity .

Q & A

Basic: What are the key considerations for synthesizing 2,5-dichloro-N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide with high yield?

Methodological Answer:

- Step 1: Start with 2,5-dichloro-4-methoxybenzenesulfonyl chloride as the precursor.

- Step 2: React with cyclohexylamine and ethylamine in a 1:1 molar ratio under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation.

- Step 3: Use a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to control exothermic reactions and minimize by-products.

- Step 4: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Validation: Confirm yield via HPLC or NMR integration against a known standard.

Reference: Similar sulfonamide synthesis protocols and purification methods are detailed in .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify protons on the cyclohexyl (δ 1.0–2.5 ppm) and ethyl groups (δ 1.2–1.4 ppm, triplet).

- 13C NMR: Confirm methoxy (δ ~55 ppm) and sulfonamide (δ ~115–125 ppm) carbons.

- Infrared (IR) Spectroscopy: Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion [M+H]+ and fragmentation patterns.

Reference: Spectroscopic characterization of analogous sulfonamides is discussed in .

Advanced: How can researchers resolve discrepancies in X-ray crystallographic data during structure determination?

Methodological Answer:

- Step 1: Collect high-resolution diffraction data (≤1.0 Å) to reduce noise.

- Step 2: Use SHELXL (via SHELXTL ) for refinement, employing restraints for disordered groups (e.g., cyclohexyl ring) .

- Step 3: Validate geometry with ORTEP-3 to visualize thermal ellipsoids and identify over-constrained atoms .

- Step 4: Cross-check with the WinGX suite for symmetry validation and hydrogen-bonding networks .

Data Table Example:

| Parameter | Ideal Range | Observed Value | Action if Deviant |

|---|---|---|---|

| R-factor | <0.05 | 0.045 | Re-refine with SHELXL |

| C-C bond distance | 1.50–1.55 Å | 1.52 Å | Acceptable |

Advanced: What computational approaches are recommended to predict the biological activity of this sulfonamide derivative?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites.

- Step 2: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., carbonic anhydrase).

- Step 3: Validate predictions with QSAR models trained on sulfonamide bioactivity datasets.

Reference: Biological relevance of sulfonamide groups is highlighted in .

Basic: How to optimize reaction conditions to minimize by-products in the synthesis?

Methodological Answer:

- Factor 1: Maintain stoichiometric control (1:1 ratio of sulfonyl chloride to amines).

- Factor 2: Use anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to suppress hydrolysis.

- Factor 3: Add amines dropwise to avoid local excess.

- Monitoring: Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7).

Reference: Optimization strategies are inferred from sulfonamide synthesis in .

Advanced: How to analyze the electronic effects of substituents on the sulfonamide group using computational chemistry?

Methodological Answer:

- Step 1: Generate electron density maps via SHELXL to assess resonance effects .

- Step 2: Calculate Mulliken charges for chlorine and methoxy groups using Gaussian 16.

- Step 3: Correlate electronic properties with experimental NMR chemical shifts.

Reference: Computational analysis of substituent effects is supported by crystallographic data in .

Basic: What are the common challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenge 1: Low solubility in common solvents.

- Solution: Use solvent mixtures (e.g., DCM/hexane) for slow evaporation.

- Challenge 2: Polymorphism due to flexible cyclohexyl group.

- Solution: Seed crystallization with a known crystal form.

Reference: Crystallization strategies are adapted from sulfonamide studies in .

- Solution: Seed crystallization with a known crystal form.

Advanced: How to validate the accuracy of a proposed crystal structure when twinning or disorder is present?

Methodological Answer:

- Step 1: Use SHELXL ’s TWIN and BASF commands to model twinning .

- Step 2: Apply the WinGX Hooft parameter check for probability distribution mismatches .

- Step 3: Compare residual density maps pre- and post-refinement to identify unmodeled features.

Reference: Advanced refinement techniques are detailed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.